molecular formula C20H18N6O2S B2595057 N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 894062-02-3

N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2595057
CAS RN: 894062-02-3
M. Wt: 406.46
InChI Key: XXCULJHAXXIIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyridazine rings suggests that this compound could have interesting electronic and steric properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The triazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions .

Scientific Research Applications

Anticancer Activity and PI3K Inhibition

Compounds structurally related to N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have been studied for their anticancer effects. For instance, derivatives of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, with modifications such as the inclusion of alkylurea, showed potent antiproliferative activities against human cancer cell lines and significant inhibition of PI3Ks and mTOR. These compounds demonstrated reduced toxicity and potential efficacy in inhibiting tumor growth in mouse models, indicating their promise as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Herbicidal Activity

Similarly, the structural scaffold found in these compounds has been utilized in the development of herbicides. For example, triazolopyrimidine-2-sulfonamide, a related compound, acts as an acetohydroxyacid synthase inhibitor. Modifications of this core structure, such as replacing a methyl group with a methoxy group, yielded new compounds with high herbicidal activity and a faster degradation rate in soil, demonstrating their potential as environmentally friendly herbicide alternatives (Chao-Nan Chen et al., 2009).

Imaging Applications

In the realm of imaging, analogs such as [11C]SN003 have been synthesized for potential use as PET imaging agents for CRF1 receptors. These efforts underscore the versatility of the [1,2,4]triazolo[4,3-b]pyridazin scaffold in contributing to the development of diagnostic tools (J. Kumar et al., 2006).

Mechanism of Action

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity. This could potentially lead to the discovery of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-28-17-5-3-2-4-15(17)12-22-19(27)13-29-20-24-23-18-7-6-16(25-26(18)20)14-8-10-21-11-9-14/h2-11H,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCULJHAXXIIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.